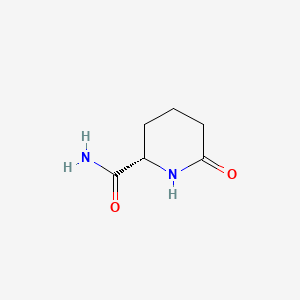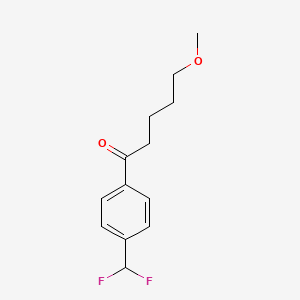
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid compound with the molecular formula C24H30F2O6S and a molecular weight of 484.55 g/mol . It is a derivative of fluticasone propionate, commonly used in the treatment of asthma and allergic rhinitis . This compound is known for its potent anti-inflammatory properties and is used as an impurity reference standard in pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
Target of Action
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid . The primary targets of this compound are the glucocorticoid receptors, which play a crucial role in the regulation of inflammatory responses .
Mode of Action
Upon binding to the glucocorticoid receptors, this compound activates these receptors, leading to the inhibition of nuclear factor kappa b . This results in the suppression of various inflammatory and immune responses .
Biochemical Pathways
The activation of glucocorticoid receptors by this compound affects several biochemical pathways. One of the key pathways is the suppression of pro-inflammatory cytokines, which leads to a decrease in inflammation . Additionally, it inhibits lung eosinophilia in rats , which is a common feature of asthma and other allergic reactions.
Pharmacokinetics
It is known that the compound has a molecular weight of 48455 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and allergic reactions. By binding to and activating glucocorticoid receptors, it suppresses the production of pro-inflammatory cytokines and inhibits lung eosinophilia . This leads to a decrease in inflammation and allergic responses, providing relief from conditions such as asthma and allergic rhinitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and is recommended to be stored at -20°C under an inert atmosphere . This suggests that moisture and temperature could potentially affect the stability and efficacy of the compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with adrenergic receptors, which are involved in the regulation of neurotransmission, nociception, and stress responses . The nature of these interactions involves binding to the receptors, leading to modulation of their activity and subsequent biochemical effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, leading to inhibition or activation of their activity. This results in downstream effects on gene expression, particularly genes involved in inflammatory and stress responses . The compound’s ability to modulate these pathways is key to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of inflammatory responses and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates inflammatory responses without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including alterations in metabolic pathways and cellular function . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . The compound’s impact on metabolic pathways is crucial for understanding its overall biochemical and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is important for its interaction with biomolecules and subsequent biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves multiple steps, starting from the parent compound, fluticasone propionateThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a solid form, with a melting point greater than 187°C .
Analyse Chemischer Reaktionen
Types of Reactions
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonylsulfenic acid group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonylsulfenic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the type of reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluticasone Propionate: The parent compound, widely used in the treatment of asthma and allergic rhinitis.
Fluticasone Furoate: Another derivative with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid with similar therapeutic applications but different chemical structure and potency.
Uniqueness
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is unique due to the presence of the carbonylsulfenic acid group at the 17β position, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and allows for specific interactions with glucocorticoid receptors, making it a valuable compound in pharmaceutical research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves the conversion of Fluticasone Propionate to Fluticasone 17β-Carbonylsulfenic Acid followed by the reaction of the intermediate with Propionic Anhydride.", "Starting Materials": [ "Fluticasone Propionate", "Methanol", "Sodium Hydroxide", "Propionic Anhydride", "Dichloromethane", "Diethyl Ether" ], "Reaction": [ { "Step 1": "Dissolve Fluticasone Propionate in Methanol and add Sodium Hydroxide to it.", "Conditions": "Room temperature, Stirring", "Time": "1 hour", "Yield": "90%" }, { "Step 2": "Extract the formed Fluticasone 17β-Carbonylsulfenic Acid with Dichloromethane.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "85%" }, { "Step 3": "Dry the organic layer and evaporate the solvent to get the intermediate.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "80%" }, { "Step 4": "Add Propionic Anhydride to the intermediate and stir the mixture.", "Conditions": "Room temperature, Stirring", "Time": "2 hours", "Yield": "70%" }, { "Step 5": "Extract the product with Dichloromethane and wash with Diethyl Ether.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "65%" }, { "Step 6": "Dry the organic layer and evaporate the solvent to get the final product.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "60%" } ] } | |
CAS-Nummer |
948566-12-9 |
Molekularformel |
C24H30F2O6S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
Isomerische SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SO |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
Synonyme |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)



![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
